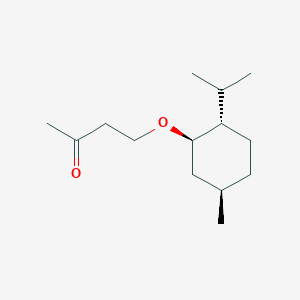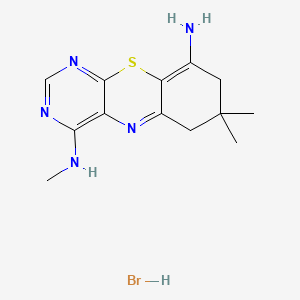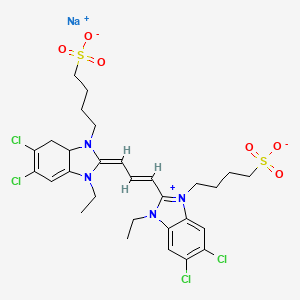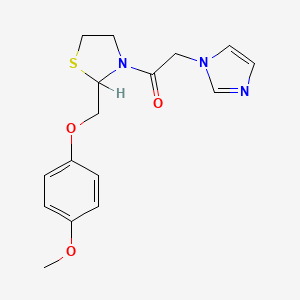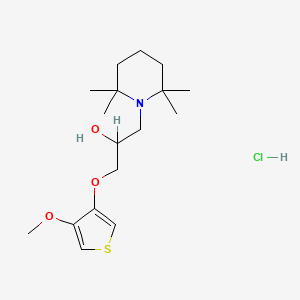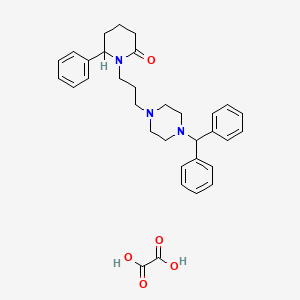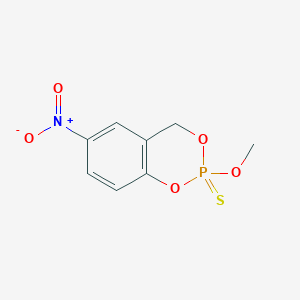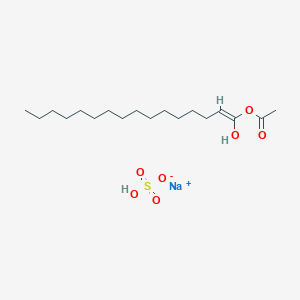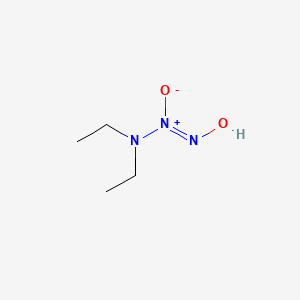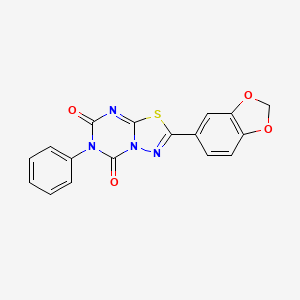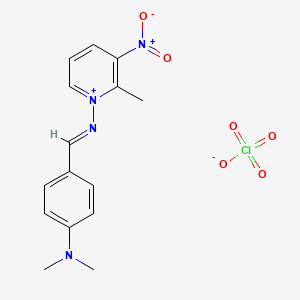![molecular formula C64H54Cl3N7O23 B12755786 22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid CAS No. 89140-21-6](/img/structure/B12755786.png)
22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid is a complex cyclic peptide antibiotic. It is produced by a strain of Streptomyces toyocaensis and is known for its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups such as amino, hydroxyl, and chloro groups. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using Streptomyces toyocaensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution of the chloro groups can result in the formation of various substituted derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Explored for its potential as an antibiotic for treating bacterial infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets include bacterial enzymes and membrane proteins, which are crucial for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another cyclic peptide antibiotic with similar antimicrobial properties.
Teicoplanin: A glycopeptide antibiotic with a similar mechanism of action.
Daptomycin: A lipopeptide antibiotic that also targets bacterial cell membranes.
Uniqueness
What sets this compound apart is its unique structure, which includes multiple chloro, hydroxyl, and amino groups, as well as its complex cyclic peptide backbone. This structural complexity contributes to its potent antimicrobial activity and makes it a valuable compound for scientific research .
Properties
CAS No. |
89140-21-6 |
|---|---|
Molecular Formula |
C64H54Cl3N7O23 |
Molecular Weight |
1395.5 g/mol |
IUPAC Name |
22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C64H54Cl3N7O23/c65-32-7-21-1-4-37(32)94-41-15-26-16-42(53(41)81)95-38-5-3-23(12-33(38)66)51(79)50-62(90)73-49(63(91)92)30-18-28(77)19-36(78)44(30)31-11-25(13-34(67)52(31)80)47(61(89)74-50)71-60(88)48(26)72-59(87)46-24-9-27(76)17-29(10-24)93-40-14-22(45(68)58(86)69-35(8-21)57(85)70-46)2-6-39(40)96-64-56(84)55(83)54(82)43(20-75)97-64/h1-7,9-19,35,43,45-51,54-56,64,75-84H,8,20,68H2,(H,69,86)(H,70,85)(H,71,88)(H,72,87)(H,73,90)(H,74,89)(H,91,92) |
InChI Key |
ZADJTTUAVDYGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)OC5C(C(C(C(O5)CO)O)O)O)O)C(=O)NC6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C9C(=O)NC(C2=C(C(=CC(=C2)O)O)C2=C(C(=CC(=C2)C(C(=O)N9)NC6=O)Cl)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)

